m-PEG10-azide
Overview
Description
M-PEG10-azide is a water-soluble click chemistry linker containing an azide group . It is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . It is used in the synthesis of PROTACs .
Synthesis Analysis
M-PEG10-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular weight of m-PEG10-azide is 497.58, and its formula is C21H43N3O10 . The SMILES representation of its structure is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] .Scientific Research Applications
Overexpression in Human Hepatocellular Carcinoma and Regenerating Mouse Livers
m-PEG10-azide, specifically the PEG10 gene, has been observed to have an elevated expression in the majority of human hepatocellular carcinoma (HCC) samples. It's also induced during the G2/M phase of regenerating mouse liver. This suggests a potential role in liver regeneration or carcinogenesis of human hepatocytes (Tsou et al., 2003).
Association with SIAH1 in Hepatocellular Carcinogenesis
PEG10 has been found to interact with SIAH1, a mediator of apoptosis, in hepatocellular carcinogenesis. This interaction and overexpression of PEG10 suggest a potential avenue for therapeutic intervention in hepatocellular carcinomas (Okabe et al., 2003).
Role in Mammalian Gene Expression and Embryonic Development
PEG10 plays a crucial role in mammalian gene expression and embryonic development. It contains two overlapping open reading frames and is derived from a retroelement. The frameshift activity of PEG10 is highly active in cultured cells and is essential for embryonic development in mice (Clark et al., 2007).
Implications in Burkitt's Lymphoma Cell Migration
PEG10 has been observed to promote the migration of Burkitt's lymphoma cells by upregulating the expression of matrix metalloproteinases-2 and -9. This suggests a role in tumor cell migration and could be a target for cancer immunotherapy (Xiong et al., 2012).
PEG10 as a c-MYC Target Gene in Cancer Cells
PEG10 has been identified as a c-MYC target gene in cancer cells. Its upregulation by inducing c-MYC expression in a B-lymphocyte cell line suggests a link between cancer genetics and epigenetics, providing a potential target for cancer therapy (Li et al., 2006).
Prognostic Significance in Hepatocellular Carcinoma
The expression of PEG10 protein in hepatocellular carcinoma has been correlated with early recurrence and shorter recurrence-free survival, making it a potential biomarker for prognosis in HCC patients (Bang et al., 2015).
Role in Trophoblast Proliferation and Invasion
Silencing of PEG10 in trophoblast cells has been shown to impair their proliferation and invasiveness, suggesting an important role in trophoblast proliferation and possibly affecting placental development (Chen et al., 2015).
Involvement in Large-Cell Transformation in Cutaneous T-Cell Lymphoma
Aberrant expression of PEG10 in malignant T cells from large-cell transformation (LCT) of cutaneous T-cell lymphoma, driven by 7q21.3 amplification, suggests a potential therapeutic approach targeting PEG10 in late-stage aggressive T-cell lymphoma (Liu et al., 2021).
Future Directions
PEG10 is being investigated for its role in overcoming resistance to CDK4/6 inhibitors in breast cancer . The study proposes PEG10 as a promising therapeutic target for overcoming PEG10-associated resistance to CDK4/6 inhibitors . This suggests that m-PEG10-azide, as a PEG10-related compound, may have potential applications in future cancer research and treatment strategies.
properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N3O10/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-23-24-22/h2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJUYQJOYRMNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190209 | |
Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG10-azide | |
CAS RN |
2112738-12-0 | |
Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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